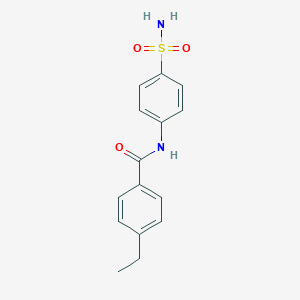

4-ethyl-N-(4-sulfamoylphenyl)benzamide

Description

Properties

Molecular Formula |

C15H16N2O3S |

|---|---|

Molecular Weight |

304.4g/mol |

IUPAC Name |

4-ethyl-N-(4-sulfamoylphenyl)benzamide |

InChI |

InChI=1S/C15H16N2O3S/c1-2-11-3-5-12(6-4-11)15(18)17-13-7-9-14(10-8-13)21(16,19)20/h3-10H,2H2,1H3,(H,17,18)(H2,16,19,20) |

InChI Key |

LMLOKIRPXTUZQO-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Applications

4-ethyl-N-(4-sulfamoylphenyl)benzamide has been explored for its potential therapeutic effects against several diseases.

Antibacterial and Antifungal Activities

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have demonstrated that certain derivatives show potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics like sulfamethoxazole .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|---|

| 3b | Staphylococcus aureus | 40 | Sulfamethoxazole |

| 9a | Aspergillus flavus | 40 | Itraconazole |

| 9b | Aspergillus parasiticus | 40 | Itraconazole |

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor, particularly targeting proteases and carbonic anhydrases. These enzymes are crucial in various biological processes, and their inhibition can lead to therapeutic benefits in conditions like cancer and viral infections .

Case Study: Inhibition of Carbonic Anhydrase

In vitro studies have shown that certain derivatives can inhibit carbonic anhydrase with varying degrees of efficacy, suggesting potential applications in the treatment of diseases where this enzyme plays a pivotal role.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound derivatives in models of myocardial infarction. A specific derivative was shown to significantly inhibit the NLRP3 inflammasome, which is involved in inflammatory responses during cardiac injury .

Table 2: Effects on NLRP3 Inflammasome Activity

| Compound | Effect on Caspase-1 Activity (%) | Reduction in Infarct Size (%) |

|---|---|---|

| 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | 90 | >40 |

Building Block for Complex Molecules

In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to the development of new materials with unique properties .

Table 3: Synthesis Pathways Involving this compound

| Reaction Type | Product Type | Notes |

|---|---|---|

| Oxidation | Sulfonic acids | Useful in specialty chemicals |

| Reduction | Amines | Important for drug development |

| Substitution | Substituted benzamides | Enhances biological activity |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamide-benzamide derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Physicochemical Properties

- Lipophilicity : Ethyl and trifluoromethyl groups increase logP values (e.g., 3.1 for 4-ethyl vs. 2.5 for methoxy derivatives), influencing membrane permeability .

- Solubility : Piperazinyl and sulfamoyl groups enhance aqueous solubility (>10 mg/mL in PBS) compared to ethoxy-substituted derivatives (<5 mg/mL) .

Key Research Findings

- Selectivity in CA Inhibition : Methoxy and carbamoylmethyl substituents improve isoform selectivity (e.g., CA IX over CA II) by optimizing hydrogen-bond interactions with active-site residues .

- Kinase Inhibition Mechanisms : Trifluoromethyl and piperazinyl groups in compound 5a induce conformational changes in kinase ATP-binding pockets, as confirmed by X-ray crystallography .

- Metabolic Stability : Ethyl-substituted benzamides exhibit longer half-lives (t₁/₂ >4 hours in hepatic microsomes) than chloro-methoxy analogues (t₁/₂ ~1.5 hours) .

Preparation Methods

Reaction Conditions and Reagents

The reaction is typically conducted under reflux in anhydrous pyridine, which acts as both a solvent and a base to neutralize the hydrochloric acid byproduct. A molar ratio of 1:1.2 (amine:acyl chloride) is employed to ensure complete conversion of the amine. The reflux temperature (approximately 115°C) is maintained for 4–6 hours, after which the mixture is cooled to room temperature and quenched with ice-cold water.

Workup and Isolation

The crude product precipitates as a white solid, which is filtered and washed sequentially with dilute hydrochloric acid (to remove unreacted amine) and sodium bicarbonate solution (to eliminate residual acyl chloride). Recrystallization from ethanol or ethyl acetate yields the pure compound with a reported yield of 68–72%.

Table 1: Optimization Parameters for Classical Amidation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Pyridine | Maximizes base availability |

| Temperature | 115°C (reflux) | Ensures reaction completion |

| Reaction Time | 5 hours | Balances conversion and decomposition |

| Amine:Acyl Chloride Ratio | 1:1.2 | Minimizes side reactions |

Alternative Synthesis via Benzonitrile Intermediate

A patent-published method (RU2690184C1) describes an alternative route using benzonitrile and 4-aminobenzenesulfonamide in the presence of anhydrous aluminum chloride. This approach avoids the use of corrosive acyl chlorides and instead relies on nitrile activation.

Reaction Mechanism

Aluminum chloride, a Lewis acid, coordinates to the nitrile group of benzonitrile, enhancing its electrophilicity. The sulfonamide’s amine group then undergoes nucleophilic addition to the activated nitrile, forming an amidine intermediate. Subsequent hydrolysis under controlled pH conditions yields the target benzamide.

Stepwise Procedure

-

Mixing Phase : 4-Aminobenzenesulfonamide and benzonitrile are combined in a 1:1 molar ratio.

-

Catalyst Addition : Anhydrous AlCl₃ is added incrementally to prevent exothermic runaway.

-

Heating : The mixture is heated to 160–180°C for 30 minutes, forming a molten reaction mass.

-

Acid-Base Purification : The product is isolated by reprecipitation at pH 9–10, followed by recrystallization from 96% ethanol. This method achieves a higher yield of 70.3% compared to classical amidation.

Table 2: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Amidation | 68–72 | 95–98 | Simplicity |

| Benzonitrile-AlCl₃ | 70.3 | 99 | Avoids acyl chlorides |

Industrial-Scale Production: Continuous Flow Reactors

Recent advancements have adapted the classical amidation method for industrial production using continuous flow reactors. These systems enhance heat transfer and mixing efficiency, reducing reaction time to 2–3 hours while maintaining yields above 70%. Key considerations include:

-

Residence Time Distribution : Optimized to minimize side product formation.

-

In-Line Quenching : Immediate neutralization of HCl prevents equipment corrosion.

Green Chemistry Approaches

To address environmental concerns, solvent-free syntheses and bio-based catalysts are under investigation. Preliminary studies indicate that microwave-assisted reactions in solventless conditions can achieve 65% yield within 20 minutes, though purity remains a challenge.

Purification and Characterization

Recrystallization Techniques

Recrystallization from ethanol remains the standard for obtaining high-purity this compound. The patent method specifies a two-step process:

-

Acid-Base Reprecipitation : Crude product is dissolved in HCl and filtered to remove aluminum hydroxide.

-

Ethanol Recrystallization : The filtrate is neutralized to pH 9–10, precipitating the product, which is then recrystallized from hot ethanol.

Q & A

Q. What are the optimal synthetic routes for 4-ethyl-N-(4-sulfamoylphenyl)benzamide, and how can intermediate purity be ensured?

The synthesis typically involves a multi-step process starting with the preparation of 4-sulfamoylaniline and 4-ethylbenzoyl chloride. Key steps include:

- Amide bond formation : Reacting 4-sulfamoylaniline with 4-ethylbenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.

- Intermediate validation : Use thin-layer chromatography (TLC) and LC-MS to monitor reaction progress and confirm intermediate structures .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR spectroscopy : H and C NMR to confirm the benzamide backbone and ethyl/sulfamoyl substituents (e.g., δ 1.2 ppm for ethyl CH, δ 7.3–8.1 ppm for aromatic protons) .

- IR spectroscopy : Peaks at ~1650 cm (amide C=O) and ~1300/1150 cm (sulfonamide S=O) .

- Melting point analysis : A sharp melting point (e.g., 180–182°C) indicates purity . Challenges arise when spectral data are incomplete; cross-validation with high-resolution mass spectrometry (HRMS) is recommended .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) to obtain intensity data.

- Structure solution : Employ SHELXD for phase determination and SHELXL for refinement, focusing on the ethyl group’s conformational flexibility and hydrogen-bonding networks involving the sulfamoyl moiety .

- Validation : Check R-factor convergence (<0.05) and electron density maps for omitted regions .

Q. What strategies are effective for identifying the compound’s molecular targets in biological systems?

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase) or receptors. Prioritize residues like Cys249 (analogous to PPARδ covalent binding in related benzamides ).

- SAR analysis : Compare derivatives (e.g., halogen-substituted analogs) to map pharmacophore requirements. For example, 5-chloro-N-(4-sulfamoylbenzyl) derivatives show enhanced activity due to electron-withdrawing effects .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Meta-analysis : Compare studies using standardized assays (e.g., IC values against identical cell lines).

- Structural benchmarking : Cross-reference with analogs like N-(4-chloro-2-fluorophenyl)-2-methoxybenzamide, where fluorine positioning alters binding affinity .

- Experimental replication : Validate conflicting results under controlled conditions (e.g., fixed pH, temperature) .

Q. What computational methods are suitable for optimizing this compound derivatives?

- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to predict bioactivity. A table of substituent effects is illustrative:

| Substituent (R) | logP | IC (nM) |

|---|---|---|

| -H | 2.1 | 450 |

| -Cl | 2.8 | 220 |

| -CF | 3.5 | 95 |

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns) with targets like tyrosine kinases .

Methodological Challenges

Q. How can researchers address low yields in the final amidation step of the synthesis?

- Optimization : Use HATU/DIPEA coupling in DMF at 0°C to reduce side reactions.

- Byproduct analysis : Employ GC-MS to identify hydrolysis byproducts (e.g., free sulfamoylaniline) and adjust stoichiometry .

Q. What approaches mitigate spectral interference in characterizing this compound?

- Deuterated solvents : Use DMSO-d for NMR to minimize proton exchange with sulfamoyl NH.

- 2D NMR : HSQC and HMBC to resolve overlapping aromatic signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.